molecular formula C23H22ClN3O5S B296828 N-[4-(acetylamino)phenyl]-2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]acetamide

N-[4-(acetylamino)phenyl]-2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]acetamide

Katalognummer B296828
Molekulargewicht: 488 g/mol
InChI-Schlüssel: XCEVXSCPTXNHGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(acetylamino)phenyl]-2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]acetamide, also known as N-(4-acetylamino-2-chloro-5-methoxyphenyl)-N-(3-chloro-4-methoxyphenyl)sulfonylacetamide or ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a critical role in the regulation of cellular processes, including gene expression, protein degradation, and cytoskeleton organization. ACY-1215 has shown promising results in preclinical studies as a potential treatment for various cancers, neurodegenerative diseases, and autoimmune disorders.

Wirkmechanismus

ACY-1215 works by inhibiting the activity of HDAC6, which is involved in the regulation of cellular processes such as protein degradation and cytoskeleton organization. By inhibiting HDAC6, ACY-1215 leads to the accumulation of misfolded proteins and the activation of the unfolded protein response, which ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects
ACY-1215 has been shown to induce cell death in cancer cells through a variety of mechanisms, including the activation of the unfolded protein response, the inhibition of the chaperone protein Hsp90, and the disruption of the microtubule network.
In addition, ACY-1215 has been shown to improve cognitive function and reduce the accumulation of toxic proteins in animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of ACY-1215 is its specificity for HDAC6, which reduces the potential for off-target effects. In addition, ACY-1215 has shown promising results in preclinical studies as a potential treatment for various diseases.
However, one limitation of ACY-1215 is its poor solubility, which can make it difficult to administer in vivo. In addition, the long-term effects of ACY-1215 on normal cells and tissues are not yet fully understood.

Zukünftige Richtungen

There are several potential future directions for research on ACY-1215. One area of interest is the development of new formulations or delivery methods to improve the solubility and bioavailability of the drug.
In addition, further studies are needed to fully understand the long-term effects of ACY-1215 on normal cells and tissues. This will be important for the development of safe and effective therapeutic strategies.
Finally, there is potential for the use of ACY-1215 in combination with other drugs or therapies to enhance its efficacy and reduce the risk of drug resistance.

Synthesemethoden

The synthesis of ACY-1215 involves a multi-step process that includes the reaction of 4-acetylaniline with 2-chloro-5-methoxybenzoic acid to form N-[4-(acetylamino)phenyl]-2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]acetamide(4-acetylamino-2-chloro-5-methoxyphenyl) anthranilic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 3-chloro-4-methoxyaniline to form ACY-1215.

Wissenschaftliche Forschungsanwendungen

ACY-1215 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, ACY-1215 has shown promising results in the treatment of multiple myeloma, a type of blood cancer. It has been shown to induce cell death in multiple myeloma cells and to enhance the activity of other anti-cancer drugs.
In addition, ACY-1215 has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to improve cognitive function and reduce the accumulation of toxic proteins in animal models of these diseases.

Eigenschaften

Molekularformel

C23H22ClN3O5S

Molekulargewicht

488 g/mol

IUPAC-Name

N-(4-acetamidophenyl)-2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetamide

InChI

InChI=1S/C23H22ClN3O5S/c1-16(28)25-17-8-10-18(11-9-17)26-23(29)15-27(19-12-13-22(32-2)21(24)14-19)33(30,31)20-6-4-3-5-7-20/h3-14H,15H2,1-2H3,(H,25,28)(H,26,29)

InChI-Schlüssel

XCEVXSCPTXNHGZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.